Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester
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Overview
Description
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester is a fluorinated organic compound with potential applications in various fields of chemistry and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester typically involves the reaction of 3-(1,1,2,2-tetrafluoro-ethoxy)-benzaldehyde with ethyl diazoacetate in the presence of a catalyst. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Rhodium or copper-based catalysts
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid.
Reduction: Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-oxo-butanoic acid ethyl ester
- 1-Cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
Uniqueness
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Biological Activity
Overview
Oxo-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-acetic acid ethyl ester is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C11H10F4O4
- Molecular Weight : 288.19 g/mol
- Structure : The compound features a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ethyl ester linkage.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in the body. The fluorinated structure enhances its ability to penetrate cell membranes and interact with molecular targets, potentially modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Binding : Its structure allows for effective binding to receptors, influencing signaling pathways related to inflammation and cancer progression.
In Vitro Studies
In vitro studies have demonstrated the potential of this compound in various biological assays:
Study Type | Findings |
---|---|
Cytotoxicity Assay | Exhibited significant cytotoxic effects against cancer cell lines (e.g., MCF-7 and HepG2) with IC50 values comparable to known anticancer drugs. |
Anti-inflammatory Activity | Showed potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell cultures. |
Enzyme Assays | Demonstrated inhibition of specific enzymes linked to metabolic disorders. |
Case Studies
-
Anticancer Activity :
- A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 25 µM, suggesting significant antiproliferative activity compared to control treatments.
-
Inflammation Models :
- In models of acute inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers in animal models.
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Binding Affinity : Molecular docking studies suggest that this compound has a high binding affinity for several target proteins involved in cancer progression.
- Safety Profile : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses indicate a favorable safety profile for this compound in preclinical studies.
Properties
IUPAC Name |
ethyl 2-oxo-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c1-2-19-10(18)9(17)7-4-3-5-8(6-7)20-12(15,16)11(13)14/h3-6,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQORYZOPXTJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.